molecular formula C13H18N2O3 B8495996 2-(4-Amino-2-methoxyphenoxy)-1-(pyrrolidin-1-yl)ethanone

2-(4-Amino-2-methoxyphenoxy)-1-(pyrrolidin-1-yl)ethanone

Cat. No. B8495996
M. Wt: 250.29 g/mol
InChI Key: AKZUBWHYWQAYPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Procedure details

Name
COc1cc([N+](=O)[O-])ccc1OCC(=O)N1CCCC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:1][O:2][c:3]1[c:4]([O:5][CH2:6][C:7](=[O:8])[N:9]2[CH2:10][CH2:11][CH2:12][CH2:13]2)[cH:14][cH:15][c:16]([N+:18]([O-:19])=[O:20])[cH:17]1.[CH3:21][CH2:22][OH:23]>>[CH3:1][O:2][c:3]1[c:4]([O:5][CH2:6][C:7](=[O:8])[N:9]2[CH2:10][CH2:11][CH2:12][CH2:13]2)[cH:14][cH:15][c:16]([NH2:18])[cH:17]1

Inputs

Step One
Name
COc1cc([N+](=O)[O-])ccc1OCC(=O)N1CCCC1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COc1cc([N+](=O)[O-])ccc1OCC(=O)N1CCCC1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO

Outcomes

Product
Name
Type
product
Smiles
COc1cc(N)ccc1OCC(=O)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.